molecular formula C14H17NO2 B13725245 6-Ethoxy-2-propyl-4-quinolinol CAS No. 1070879-92-3

6-Ethoxy-2-propyl-4-quinolinol

Cat. No.: B13725245
CAS No.: 1070879-92-3
M. Wt: 231.29 g/mol
InChI Key: UYJKXKJQZDESSJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-2-propyl-4-quinolinol typically involves the reaction of 2-propyl-4-quinolinol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

2-Propyl-4-quinolinol+Ethyl iodideK2CO3,DMFThis compound\text{2-Propyl-4-quinolinol} + \text{Ethyl iodide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 2-Propyl-4-quinolinol+Ethyl iodideK2​CO3​,DMF​this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2-propyl-4-quinolinol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into different quinoline derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction could produce various hydroquinoline compounds .

Scientific Research Applications

6-Ethoxy-2-propyl-4-quinolinol has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethoxy-2-propyl-4-quinolinol is unique due to its specific ethoxy and propyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

1070879-92-3

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

6-ethoxy-2-propyl-1H-quinolin-4-one

InChI

InChI=1S/C14H17NO2/c1-3-5-10-8-14(16)12-9-11(17-4-2)6-7-13(12)15-10/h6-9H,3-5H2,1-2H3,(H,15,16)

InChI Key

UYJKXKJQZDESSJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)C2=C(N1)C=CC(=C2)OCC

Origin of Product

United States

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